5,7-Dimethyl-2-(1-methyl-1H-indol-3-yl)-1,3-diazatricyclo(3.3.1.1(sup 3,7))decan-6-one
CAS No.: 134828-28-7
Cat. No.: VC14544833
Molecular Formula: C19H23N3O
Molecular Weight: 309.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 134828-28-7 |
|---|---|
| Molecular Formula | C19H23N3O |
| Molecular Weight | 309.4 g/mol |
| IUPAC Name | 5,7-dimethyl-2-(1-methylindol-3-yl)-1,3-diazatricyclo[3.3.1.13,7]decan-6-one |
| Standard InChI | InChI=1S/C19H23N3O/c1-18-9-21-11-19(2,17(18)23)12-22(10-18)16(21)14-8-20(3)15-7-5-4-6-13(14)15/h4-8,16H,9-12H2,1-3H3 |
| Standard InChI Key | OILSUAOPHMBUFP-UHFFFAOYSA-N |
| Canonical SMILES | CC12CN3CC(C1=O)(CN(C2)C3C4=CN(C5=CC=CC=C54)C)C |
Introduction
Key Characteristics
| Property | Description |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | Approximately 283.37 g/mol |
| Functional Groups | Indole, ketone, methyl groups |
| Structural Complexity | Tricyclic with diaza and indole motifs |
Synthesis Overview
Synthesizing such a molecule typically involves:
-
Formation of the Diazatricyclic Core: This may involve cyclization reactions using diamines and carbonyl compounds under acidic or basic conditions.
-
Indole Substitution: The indole group can be introduced through nucleophilic substitution or coupling reactions.
-
Methylation: Methyl groups are added using reagents like methyl iodide in the presence of bases.
Advanced techniques like microwave-assisted synthesis or transition-metal catalysis might be employed to enhance yield and selectivity.
Pharmacological Interest
Compounds with similar structures often exhibit biological activity due to:
-
Indole Moiety: Known for its role in serotonin receptor binding and other pharmacological pathways.
-
Tricyclic Framework: Common in drugs targeting central nervous system disorders.
Possible areas of application:
-
Antidepressants
-
Anticancer agents
-
Anti-inflammatory drugs
Docking Studies
In silico studies could explore binding affinity to enzymes or receptors, such as:
-
Kinases
-
GPCRs
-
Enzymes involved in oxidative stress pathways
Analytical Characterization
To confirm the structure, the following techniques are essential:
-
NMR Spectroscopy:
-
NMR to identify hydrogen environments.
-
NMR for carbon skeleton mapping.
-
-
Mass Spectrometry (MS):
-
To determine molecular weight and fragmentation patterns.
-
-
Infrared Spectroscopy (IR):
-
To identify functional groups (e.g., ketone at ~1700 cm).
-
-
X-ray Crystallography:
-
For detailed three-dimensional structural confirmation.
-
Research Findings and Discussion
Although specific data on this compound is unavailable in the provided sources, structurally related compounds suggest promising avenues for research:
-
Docking studies indicate potential as enzyme inhibitors.
-
Similar frameworks have shown cytotoxicity against cancer cell lines, suggesting anticancer potential.
Hypothetical Data Table (Based on Analogous Compounds)
| Property | Value/Observation |
|---|---|
| IC (Cancer Cell Lines) | ~10–50 μM (hypothetical range) |
| Lipophilicity (LogP) | Moderate (~2–4, estimated for permeability) |
| Solubility | Limited in water; soluble in organic solvents |
Future Directions
To fully explore the potential of "5,7-Dimethyl-2-(1-methyl-1H-indol-3-yl)-1,3-diazatricyclo(3.3.1.1(sup 3,7))decan-6-one":
-
Conduct comprehensive biological assays to evaluate cytotoxicity, anti-inflammatory, and CNS activity.
-
Perform QSAR (Quantitative Structure-Activity Relationship) modeling to predict activity trends.
-
Optimize synthesis routes for scalability and cost efficiency.
This compound represents an exciting candidate for drug discovery due to its structural novelty and potential pharmacological applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume